Gplgiagq - 109053-09-0

Gplgiagq

Catalog Number: EVT-3318344
CAS Number: 109053-09-0
Molecular Formula: C31H53N9O10
Molecular Weight: 711.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound GPLGIAGQ is a peptide sequence notable for its applications in drug delivery systems, particularly in cancer therapy. It is characterized as a cell-penetrating peptide that is responsive to matrix metalloproteinases, which are enzymes that play a crucial role in the degradation of the extracellular matrix and are often overexpressed in tumor environments. This peptide's unique properties make it a candidate for targeted drug delivery applications, enhancing the efficacy of therapeutic agents while minimizing side effects.

Source and Classification

GPLGIAGQ is derived from natural proteins and is classified under cell-penetrating peptides, which facilitate the transport of various biomolecules across cellular membranes. This peptide has been extensively studied in the context of polymer-drug conjugates, particularly those designed for enhanced targeting and delivery of chemotherapeutic agents to cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of GPLGIAGQ typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. In this method, amino acids are sequentially added to a growing peptide chain anchored to a solid support. The synthesis of GPLGIAGQ can be achieved through the following steps:

  1. Amino Acid Coupling: Individual amino acids are activated and coupled to the growing chain using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
  2. Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the solid support using trifluoroacetic acid (TFA) or similar reagents.
  3. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate the desired product from by-products.
  4. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.

This method ensures high fidelity in synthesizing peptides like GPLGIAGQ, allowing for precise control over sequence and modifications.

Molecular Structure Analysis

Structure and Data

The molecular structure of GPLGIAGQ consists of a linear sequence of amino acids with specific functional groups that contribute to its biological activity. The sequence includes:

  • Glycine (G)
  • Proline (P)
  • Leucine (L)
  • Glutamic Acid (G)
  • Isoleucine (I)
  • Alanine (A)
  • Glycine (G)
  • Glutamine (Q)

These amino acids contribute to the peptide's hydrophobicity and ability to interact with cellular membranes. The secondary structure may include alpha-helices or beta-sheets depending on environmental conditions.

Chemical Reactions Analysis

Reactions and Technical Details

In drug delivery applications, GPLGIAGQ can undergo several chemical reactions:

  1. Conjugation with Therapeutics: The carboxyl groups of GPLGIAGQ can be conjugated with drug molecules such as doxorubicin through amide bond formation, utilizing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to facilitate this reaction.
  2. Polymerization: GPLGIAGQ can be incorporated into polymeric matrices, enhancing the stability and release profiles of drugs encapsulated within these systems.
  3. Enzymatic Cleavage: In vivo, GPLGIAGQ can be cleaved by matrix metalloproteinases, triggering the release of attached drugs specifically in tumor microenvironments.

These reactions highlight GPLGIAGQ's versatility in forming complex drug delivery systems.

Mechanism of Action

Process and Data

The mechanism of action for GPLGIAGQ primarily involves its ability to penetrate cell membranes effectively due to its amphipathic nature. Upon administration:

  1. Cell Entry: The peptide facilitates endocytosis or direct membrane translocation, allowing it to enter target cells.
  2. Targeted Release: Once inside, GPLGIAGQ can be cleaved by matrix metalloproteinases present in the tumor microenvironment, releasing therapeutic agents specifically where they are needed most.
  3. Enhanced Efficacy: This targeted approach minimizes systemic toxicity while maximizing therapeutic effects against cancer cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of GPLGIAGQ include:

  • Molecular Weight: Approximately 1000 Da depending on modifications.
  • Solubility: Soluble in aqueous buffers at physiological pH.
  • Stability: Stable under physiological conditions but sensitive to enzymatic degradation by metalloproteinases.

Chemical properties include:

  • Reactivity: Can form covalent bonds with various functional groups during conjugation processes.
  • Biocompatibility: Generally well-tolerated in biological systems, making it suitable for therapeutic applications.
Applications

Scientific Uses

GPLGIAGQ has several scientific applications:

  1. Cancer Therapy: Used as a component in drug delivery systems targeting tumors via matrix metalloproteinase responsiveness.
  2. Nanoparticle Formulations: Incorporated into nanoparticles for enhanced drug loading and controlled release profiles.
  3. Biomarker Development: Potential use in diagnostics as a biomarker for matrix metalloproteinase activity in cancer progression.

These applications underscore GPLGIAGQ's significance in advancing therapeutic strategies against cancer and other diseases requiring targeted drug delivery systems.

Tumor Microenvironment and Biological Rationale for Stimuli-Responsive Delivery

Matrix Metalloproteinase (MMP) Overexpression in Solid Tumors

Matrix metalloproteinases (MMPs), particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B), are consistently overexpressed across diverse solid tumors. These zinc-dependent endopeptidases are secreted by both malignant cells and stromal components within the tumor microenvironment (TME), including cancer-associated fibroblasts (CAFs) and tumor-associated macrophages [2] [5]. Their expression levels correlate directly with tumor aggressiveness and poor clinical outcomes. For instance, in colorectal cancer (CRC), elevated MMP-2/9 levels are associated with advanced staging, metastasis, and significantly reduced survival rates [9]. This overexpression is driven by complex interactions between tumor cells and their microenvironment, often potentiated by hypoxia-inducible factor 1-alpha (HIF-1α) activation under low-oxygen conditions commonly found in tumors [2] [5].

Table 1: MMP-2/9 Overexpression in Selected Solid Tumors

Cancer TypePrimary Cellular SourceClinical CorrelationDetection Method
Colorectal CancerTumor cells, Stromal fibroblastsAdvanced staging, Liver metastasisImmunohistochemistry, ELISA
Breast Cancer (e.g., MCF-7)Tumor-associated macrophagesLymph node involvement, Reduced overall survivalZymography
Non-Small Cell Lung CancerCancer-associated fibroblastsEnhanced metastatic potentialPCR, Mass spectrometry
Pancreatic AdenocarcinomaTumor cells, Immune infiltrateDesmoplasia, Therapeutic resistanceMultiplex immunoassay

Role of MMP-2/9 in Tumor Progression and Extracellular Matrix Remodeling

MMP-2 and MMP-9 exhibit substrate specificity for key extracellular matrix (ECM) components, particularly basement membrane collagen IV and gelatin. This selective degradation facilitates critical pathophysiological processes in cancer progression [2] [5] [9]. Their proteolytic activity enables:

  • Tumor Invasion and Metastasis: By degrading the basement membrane and ECM structural proteins, MMP-2/9 create physical pathways for cancer cell migration into surrounding tissues and vasculature [5] [9]. This process is critical for intravasation and extravasation during metastatic spread.
  • Angiogenesis Induction: MMP-2/9 activity releases bioactive fragments from ECM components and mobilizes sequestered growth factors like vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β) [2] [9]. This promotes endothelial cell proliferation, migration, and new blood vessel formation, supplying nutrients essential for tumor growth beyond microscopic sizes.
  • Immune Evasion: ECM remodeling by MMP-2/9 creates a physical barrier that impedes cytotoxic T lymphocyte infiltration while simultaneously releasing immunosuppressive cytokines that polarize immune cells toward pro-tumor phenotypes [2]. This contributes to the immunosuppressive TME characteristic of advanced malignancies.
  • Growth Factor Activation: Beyond physical remodeling, MMP-2/9 activate latent growth factors and cytokines through proteolytic processing, establishing autocrine and paracrine signaling loops that drive cancer cell proliferation and survival [5] [9].

Table 2: Key ECM Substrates of MMP-2/9 and Their Roles in Tumor Progression

ECM ComponentDegradation ConsequencePathological Process
Collagen IVBasement membrane disruptionTumor cell intravasation/extravasation
Gelatin (Denatured Collagen)ECM structural breakdownTissue invasion and metastasis
Laminin-5Release of pro-angiogenic cryptic epitopesNeoangiogenesis
ProteoglycansLiberation of sequestered growth factors (VEGF, FGF)Cancer cell proliferation and survival
ElastinStromal architecture compromiseLoss of tissue integrity facilitating invasion

Biological Barriers to Conventional Nanocarriers: PEG Dilemma and Binding Site Barriers

Conventional nanocarriers face significant biological hurdles that limit their therapeutic efficacy in oncology:

  • The PEG Dilemma: Polyethylene glycol (PEG) coating is widely used to confer stealth properties, prolonging circulation by reducing opsonization and reticuloendothelial system (RES) clearance. However, PEGylation creates a double-edged sword. While it enhances pharmacokinetics, the PEG corona sterically hinders cellular uptake and endosomal escape, drastically reducing intracellular drug concentrations [1] [3] [6]. This "PEG dilemma" is particularly problematic in tumors where cellular internalization efficiency directly impacts therapeutic outcomes.

  • Binding Site Barrier: Nanoparticles functionalized with targeting ligands (e.g., antibodies, peptides) frequently encounter the binding site barrier phenomenon. These carriers bind irreversibly to the first encountered target antigens upon entering tumor tissue, typically near blood vessels, creating a perivascular gradient that prevents deeper tissue penetration [6]. This heterogeneous distribution leaves hypoxic core regions – often harboring the most treatment-resistant cells – inadequately exposed to therapeutics.

  • Multidrug Resistance (MDR) Efflux: Conventional nanocarriers entering cancer cells via endocytosis often end up trapped in endo-lysosomal compartments or subjected to efflux by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). This results in subtherapeutic intracellular concentrations of chemotherapeutics, a key mechanism underlying treatment failure and acquired resistance [6].

These limitations necessitate delivery strategies that can dynamically adapt to the TME, shifting from stealth mode during circulation to active targeting and uptake modes specifically within tumor tissue.

Rationale for Enzyme-Responsive Drug Delivery Systems

The distinctive enzymatic signature of tumors provides a compelling opportunity for disease-specific drug delivery. MMP-responsive systems, particularly those utilizing the GPLGIAGQ peptide sequence, represent a sophisticated approach to overcoming the limitations of conventional nanotherapeutics. The biological rationale encompasses:

  • Tumor-Selective Activation: GPLGIAGQ functions as a substrate-mimetic linker strategically positioned between shielding polymers (like PEG) and functional modules (e.g., cell-penetrating peptides (CPPs) or cytotoxic payloads) [1] [6] [8]. Under physiological conditions, the peptide maintains the carrier in an "off" state. Upon encountering overexpressed MMP-2/9 in the TME, GPLGIAGQ undergoes specific proteolytic cleavage at the Gly-Ile bond, shedding the PEG shield and activating the system [1] [3]. This mechanism exploits a fundamental pathological difference rather than relying on passive accumulation alone.

  • Overcoming the PEG Dilemma: Cleavage of GPLGIAGQ by tumor-associated MMPs removes the PEG corona, instantly transforming the nanocarrier. This exposes previously shielded CPPs (e.g., TAT, r9), enabling rapid and efficient cellular internalization that bypasses the endocytic pathway and associated efflux mechanisms [1] [3] [6]. This dynamic de-shielding resolves the conflict between circulation longevity and cellular uptake efficiency.

  • Enhanced Tumor Penetration: By activating only within MMP-rich tumor regions, these systems mitigate the binding site barrier. The activated, PEG-free particles exhibit smaller hydrodynamic diameters and exposed CPPs facilitate transcellular transport, promoting deeper penetration into tumor parenchyma [6]. Furthermore, the enzyme-triggered release can liberate free drug molecules, which diffuse more readily than nanoparticles.

  • Synergistic Functionality: The GPLGIAGQ linker enables the design of multifunctional carriers. For example, in Cur-P-NPs, cleavage simultaneously removes PEG, exposes the CPP (r9), and facilitates curcumin release near cancer cells [1] [3]. Similarly, in PEG-ppTAT-DOX conjugates, MMP-2 cleavage liberates the TAT-DOX moiety, enhancing cellular uptake and exerting cytotoxic effects while TAT itself may exhibit P-gp inhibition properties [6].

  • Material Versatility: The GPLGIAGQ peptide can be readily incorporated into diverse platforms – including polymeric nanoparticles (e.g., MePEG-peptide-PET-PCL [1] [3]), liposomes (e.g., DOPE-PEG~GPLGIAGQ~ ), and polymer-drug conjugates (e.g., PEG-ppTAT-DOX [6]). Its synthesis via solid-phase peptide synthesis (SPPS) ensures high fidelity and scalability [8].

Table 3: Mechanisms and Outcomes of GPLGIAGQ-Containing Nanosystems

Nanocarrier SystemMMP-Responsive MechanismFunctional OutcomeReference
Cur-P-NPs (MePEG-peptide-PET-PCL)MMP cleavage removes MePEG shield, exposes r9 CPPEnhanced tumor accumulation and cellular uptake of curcumin in MCF-7 tumors [1] [3]
PEG-ppTAT-DOX ConjugateCleavage separates PEG from TAT-DOX conjugateIncreased DOX uptake, P-gp inhibition, efficacy in resistant cells [6]
Galactose-Targeted LiposomesMMP-2 cleavage removes PEG, exposes galactose ligandsLigand-specific uptake by hepatic cancer cells
Polymer-Caged LiposomesuPA/MMP cleavage degrades polymer cageSwelling-induced drug release at tumor site

The integration of GPLGIAGQ into drug delivery systems exemplifies a rational engineering approach grounded in tumor biology. By harnessing the proteolytic power of MMP-2/9 – enzymes intrinsically linked to cancer progression – these systems achieve spatiotemporal control of drug activation and release, effectively turning a pathological trait into a therapeutic advantage. This enzyme-responsive strategy offers a promising pathway to enhance tumor specificity, improve penetration, overcome biological barriers, and ultimately increase the therapeutic index of anticancer agents.

Properties

CAS Number

109053-09-0

Product Name

Gplgiagq

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C31H53N9O10

Molecular Weight

711.8 g/mol

InChI

InChI=1S/C31H53N9O10/c1-6-17(4)26(30(48)36-18(5)27(45)34-14-23(42)37-19(31(49)50)9-10-22(33)41)39-24(43)15-35-28(46)20(12-16(2)3)38-29(47)21-8-7-11-40(21)25(44)13-32/h16-21,26H,6-15,32H2,1-5H3,(H2,33,41)(H,34,45)(H,35,46)(H,36,48)(H,37,42)(H,38,47)(H,39,43)(H,49,50)/t17-,18-,19-,20-,21-,26-/m0/s1

InChI Key

BLNMYSBCIVAVFK-PFZXUFBWSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CN

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